molecular formula C5H7NO2 B555811 2,5-Dihydro-1H-pyrrole-2-carboxylic acid CAS No. 3395-35-5

2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Cat. No.: B555811
CAS No.: 3395-35-5
M. Wt: 113.11 g/mol
InChI Key: OMGHIGVFLOPEHJ-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a five-membered ring containing nitrogen

Scientific Research Applications

2,5-Dihydro-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydro-1H-pyrrole-2-carboxylic acid can be synthesized through various methods. One common approach involves the condensation reaction of ethyl pyruvate with aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity, high atom economy, short reaction times, and good yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydrogenated forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydro-1H-pyrrole-2-carboxylic acid is unique due to its specific ring structure and the presence of a single carboxylic acid group. This structure imparts distinct chemical properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

2,5-dihydro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGHIGVFLOPEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955526
Record name 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3395-35-5, 3220-74-4
Record name 3,4-Dehydroproline
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Record name 3,4-Dehydroproline
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Record name (1)-2,3-Dihydro-1H-pyrrole-2-carboxylic acid
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Record name 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
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Record name (±)-2,3-dihydro-1H-pyrrole-2-carboxylic acid
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Record name 2,5-Dihydro-1H-pyrrole-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key synthetic routes to access highly substituted 2,5-dihydro-1H-pyrrole-2-carboxylic acid derivatives?

A1: [] A highly effective approach involves a two-step process: First, a Ugi four-component reaction (Ugi-4CR) is employed, utilizing isocyanides, phosphonoacetic acids, primary amines, and either glyoxals or 3-keto aldehydes as starting materials. This reaction yields a linear precursor. Subsequently, a Horner-Wadsworth-Emmons (HWE) variant of the Wittig reaction is used to cyclize the precursor, forming the desired highly substituted 5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid amides. []

Q2: Why is a Wittig reaction preferred over a Passerini reaction for synthesizing the six-membered ring analog of this compound?

A2: [] While a Wittig reaction successfully generates the five-membered this compound amides, using a Passerini reaction with subsequent Wittig ring closure does not yield the analogous six-membered 6-oxo-3,6-dihydro-2H-pyran-2-carboxylic acid amides. Instead, the reaction favors an elimination pathway, resulting in the formation of 4-oxo-pent-2-enoic acid amides. [] This highlights the importance of careful reaction selection and understanding of the underlying reaction mechanisms when synthesizing these heterocyclic compounds.

Q3: Are there efficient synthetic routes for enantiomerically pure this compound derivatives?

A3: [] Yes, a concise synthesis for (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been reported. While the specific details are limited in the abstract, the existence of such a method suggests the possibility of accessing enantiomerically pure derivatives, which could be crucial for investigating biological activities and structure-activity relationships in the future. []

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